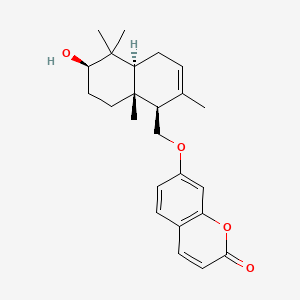
氟虫腈砜
描述
Fipronil Sulfone is a sulfone metabolite of the insecticide Fipronil. It blocks γ-aminobutyric acid- and glutamate-activated chloride channels in mammalian and insect neurons .
Synthesis Analysis
The synthesis of Fipronil sulfone has been discussed in various studies . Gas chromatography with electron capture detection (GC-ECD) was employed for separating fipronil and its intermediates with a suitable resolution and runtime of 20 minutes .Molecular Structure Analysis
The molecular structure of Fipronil sulfone has been analyzed using methods such as High-Performance Liquid Chromatography with Mass Spectrometry (LC–MS) and Gas Chromatography–Negative Chemical Ionization–Tandem Mass Spectrometry (GC–NCI–MS/MS) .Chemical Reactions Analysis
Fipronil sulfone is formed by degradation of fipronil . The metabolic reactions of fipronil degradation appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis .Physical And Chemical Properties Analysis
Fipronil sulfone is a white, solid powder with a moldy odor . It is degraded slightly by sunlight, stable at normal temperatures for one year, and is not stable in the presence of metal ions .科学研究应用
Environmental Fate and Ecotoxicology
Fipronil sulfone has been studied for its environmental fate and potential ecotoxicological effects. Research has focused on understanding how it behaves in different ecosystems and its impact on non-target organisms .
Metabolism and Toxicity in Insects
Studies have explored the metabolism of Fipronil sulfone in various insect species, particularly those resistant to insecticides. The research includes examining the oxidative sulfone formation and its associated toxicity .
Presence in Surface Waters
Analytical methods have been developed to detect Fipronil sulfone in surface waters. This research is crucial for environmental monitoring and assessing potential contamination risks .
Contamination in Poultry Farms
Investigations into the distribution of Fipronil sulfone within poultry farms have revealed risks of contamination from unauthorized pesticide use, affecting both poultry products and the environment .
On-Site Detection in Foods
There is ongoing development of rapid, portable analytical technologies for on-site detection of Fipronil sulfone in foods. This is vital for ensuring food safety and protecting public health .
安全和危害
未来方向
Biodegradation is deemed to be the most effective and environmentally friendly method for the removal of Fipronil sulfone . Many unanswered questions exist regarding the environmental fate and degradation mechanisms of this pesticide. The genes and enzymes responsible for biodegradation remain largely unexplained, and biomolecular techniques need to be applied in order to gain a comprehensive understanding of these issues .
属性
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F6N4O2S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)27(25,26)12(18,19)20/h1-2H,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHZJDKSVUTELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)(=O)C(F)(F)F)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074750 | |
| Record name | Fipronil sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fipronil sulfone | |
CAS RN |
120068-36-2 | |
| Record name | Fipronil sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120068-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fipronil sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120068362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fipronil sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)pyrazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FIPRONIL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7T0T1PQ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does fipronil sulfone exert its insecticidal effects?
A1: Fipronil sulfone, like its parent compound fipronil, acts as a potent inhibitor of the γ-aminobutyric acid (GABA) receptor in insects. This receptor is crucial for regulating nerve impulses in the central nervous system. By blocking the GABA-gated chloride channel, fipronil sulfone disrupts nerve signaling, leading to hyperexcitation, paralysis, and ultimately death in insects [, ].
Q2: Why is fipronil sulfone considered more toxic than fipronil in certain organisms?
A2: Research suggests that fipronil sulfone exhibits higher toxicity to some organisms compared to fipronil. For instance, studies on dragonflies revealed that fipronil sulfone was significantly more toxic than its parent compound, both in terms of acute toxicity and feeding inhibition []. This difference in toxicity could be attributed to variations in metabolism, target site sensitivity, or elimination rates between different species [, , ].
Q3: Does fipronil sulfone bioaccumulate in organisms?
A4: Yes, research indicates that fipronil sulfone can bioaccumulate in organisms. Studies on rainbow trout demonstrate that fipronil sulfone persists longer in fish tissues compared to its parent compound fipronil []. This persistence, coupled with its potential for biomagnification through the food chain, raises concerns about its long-term ecological impacts, particularly for organisms at higher trophic levels [, ].
Q4: What are the potential human health concerns associated with fipronil sulfone exposure?
A5: Studies have shown that fipronil sulfone can disrupt thyroid function in rats by increasing the clearance of thyroxine (T4) []. This effect is linked to the induction of hepatic enzymes responsible for T4 elimination. Additionally, research suggests that fipronil sulfone might contribute to the development of Alzheimer's disease by promoting the production of amyloid-beta 42 (Aβ42) peptides, which are known to be neurotoxic [].
Q5: How persistent is fipronil sulfone in the environment?
A7: Fipronil sulfone exhibits significant persistence in various environmental compartments. Studies have shown its persistence in soil, water, and sediment, with half-lives ranging from several days to several months depending on environmental conditions [, , ]. This persistence raises concerns about its long-term impact on ecosystems and potential for bioaccumulation in organisms.
Q6: What factors influence the degradation of fipronil sulfone in the environment?
A8: The degradation of fipronil sulfone is influenced by various factors, including soil type, pH, microbial activity, temperature, and the presence of organic matter. For instance, research has shown that fipronil sulfone degrades faster in alkaline conditions (higher pH) compared to acidic conditions []. Additionally, the presence of certain microorganisms can enhance its degradation through biotransformation processes [].
Q7: What are the major degradation products of fipronil sulfone?
A9: Fipronil sulfone can undergo further degradation in the environment, leading to the formation of additional metabolites. Some of the identified degradation products include fipronil sulfide, desulfinyl fipronil, and other hydroxylated and glycosylated derivatives [, ]. The toxicity and environmental fate of these degradation products require further investigation to fully assess the environmental risks associated with fipronil sulfone.
Q8: What analytical techniques are commonly employed for the detection and quantification of fipronil sulfone in environmental and biological samples?
A10: Several analytical techniques are employed for the detection and quantification of fipronil sulfone. Common methods include gas chromatography coupled with electron capture detection (GC-ECD) [], gas chromatography-mass spectrometry (GC-MS) [, ], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ]. These techniques offer high sensitivity and selectivity, enabling the detection of fipronil sulfone at trace levels in complex matrices.
Q9: Are there any challenges associated with the analysis of fipronil sulfone in complex matrices?
A11: Analyzing fipronil sulfone in complex matrices, such as food or biological samples, can be challenging due to the presence of interfering compounds. Efficient extraction and cleanup procedures are crucial to minimize matrix effects and ensure accurate quantification. Researchers often employ techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) to isolate fipronil sulfone from the sample matrix before analysis [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


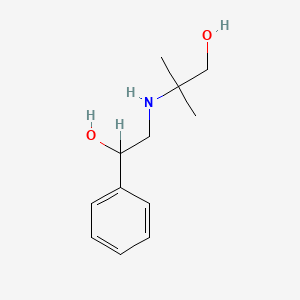
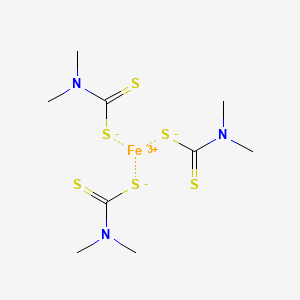
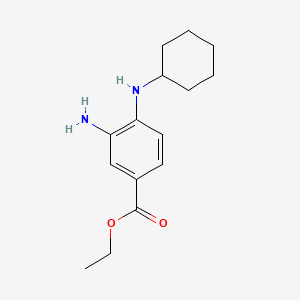
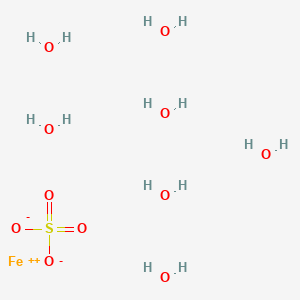
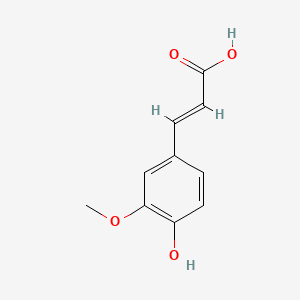

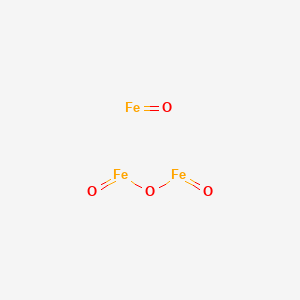
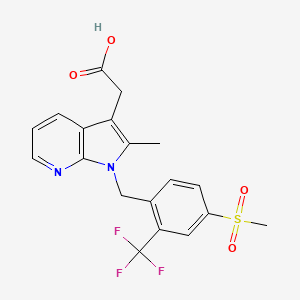

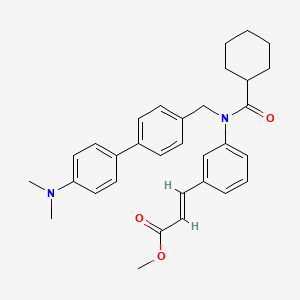
![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)
